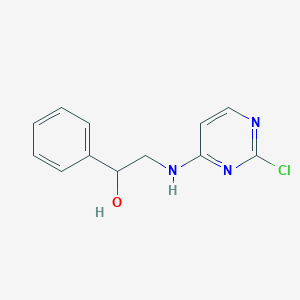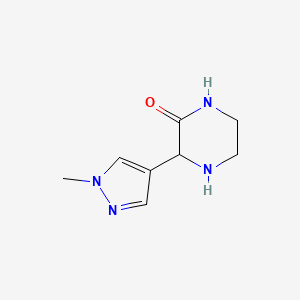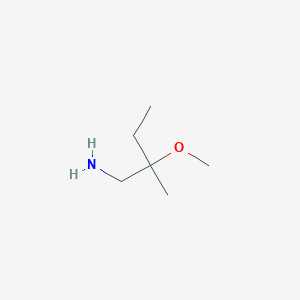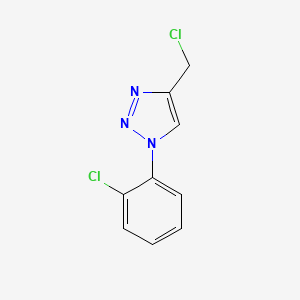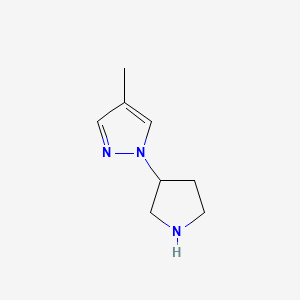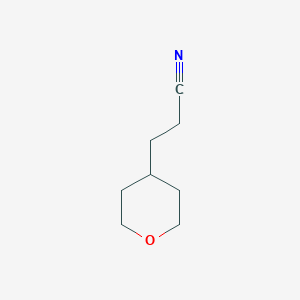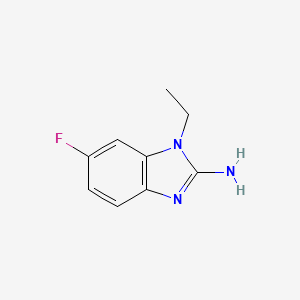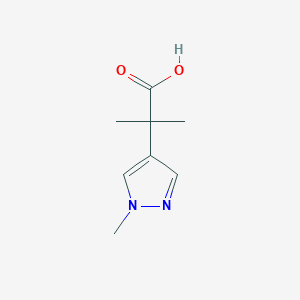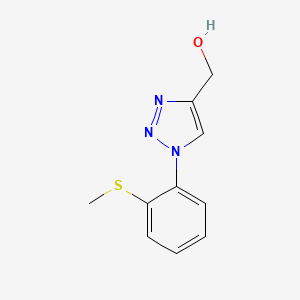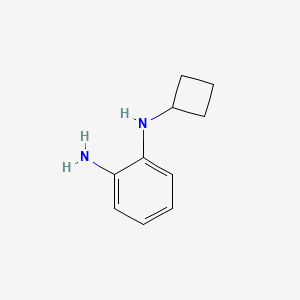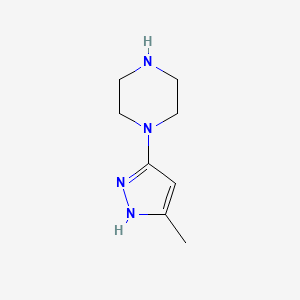![molecular formula C9H5F3N2O B1428204 6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde CAS No. 1190315-73-1](/img/structure/B1428204.png)
6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Vue d'ensemble
Description
“6-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde” is a laboratory chemical . It is used as a reagent in the preparation of piperidine derivatives, which are potential Alzheimer’s treatment agents .
Synthesis Analysis
The synthesis of “6-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde” can be achieved from "6-(Trifluoromethyl)pyridine-3-methanol" . Further details about the synthesis process are not available in the retrieved data.Molecular Structure Analysis
The molecular structure of “6-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde” is represented by the empirical formula C7H4F3NO . The molecular weight is 175.11 .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 52-56 °C . It has a flash point of 199.4 °F (93 °C) .Applications De Recherche Scientifique
Synthetic Methodologies and Intermediate Utility
6-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde serves as a valuable intermediate in the synthesis of complex heterocyclic compounds, owing to its reactive aldehyde group and the presence of a trifluoromethyl group. The compound has been utilized in various synthetic routes to produce a wide range of heterocyclic compounds with potential biological activities. For instance, it has been used in the synthesis of pyrazolo[4,3-c]pyridines through sequential and multicomponent reactions. These methodologies leverage the reactivity of the compound's functional groups to construct complex molecular architectures, including pyridine and pyrrole derivatives, which are often pursued for their pharmacological properties (B. Palka et al., 2014; H. A. A. El-Nabi, 2004).
Photophysical Properties
The compound's derivatives have been explored for their photophysical properties. For example, the synthesis of 6-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde led to the study of its absorption and emission spectra, highlighting the impact of substituents on the photophysical behavior of pyridine and pyrrolopyridine derivatives. These studies are foundational for developing materials with specific optical properties, such as organic light-emitting diodes (OLEDs) or fluorescent markers (R. Deore et al., 2015).
Chemical Transformations and Reactivity
The reactivity of 6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde towards different chemical reagents has been extensively studied, providing insights into its potential for generating a variety of chemical structures. Studies have demonstrated its utility in Knoevenagel condensations, leading to the synthesis of novel compounds with potential applications in medicinal chemistry and materials science (P. Gajdoš et al., 2006). Additionally, its involvement in reactions with trifluoromethyl-β-diketones showcases its versatility in synthesizing regioisomeric pyrrolopyridines, which can be tailored for specific chemical or physical properties (Michael De Rosa et al., 2015).
Novel Heterocyclic Compounds Synthesis
The compound is a precursor in the synthesis of novel heterocyclic compounds, such as quinone-fused corroles and pyrazole-4-carbaldehydes, demonstrating its pivotal role in the development of new molecules with potential application in catalysis, material science, and pharmaceuticals (L. Vale et al., 2007; Huanan Hu et al., 2010).
Safety And Hazards
This chemical is considered hazardous. It is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause an allergic skin reaction. It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)8-1-7-6(3-14-8)5(4-15)2-13-7/h1-4,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBFPVBSGKIDJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1C(F)(F)F)C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501178390 | |
| Record name | 6-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501178390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
CAS RN |
1190315-73-1 | |
| Record name | 6-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190315-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501178390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



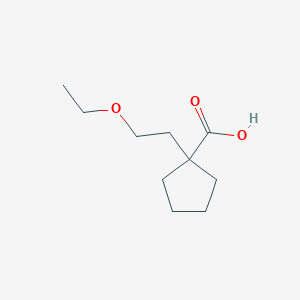
![[4-Methyl-2-(2-methylpropoxy)phenyl]methanamine](/img/structure/B1428122.png)
